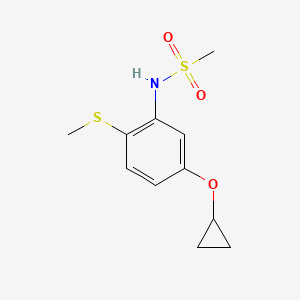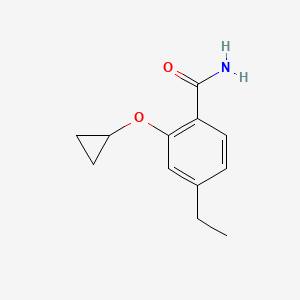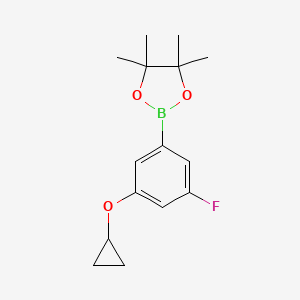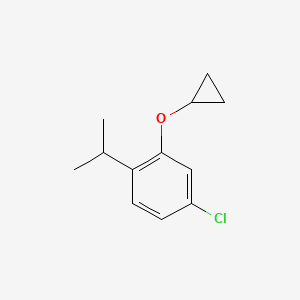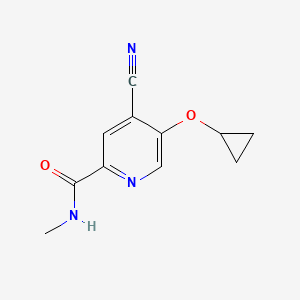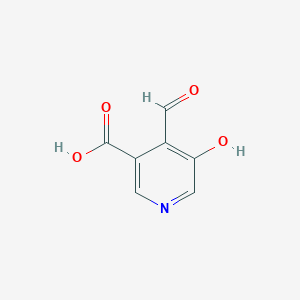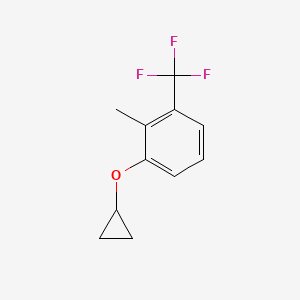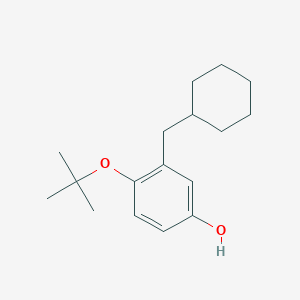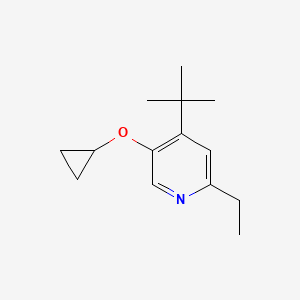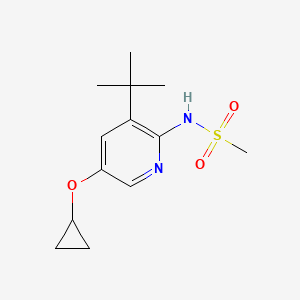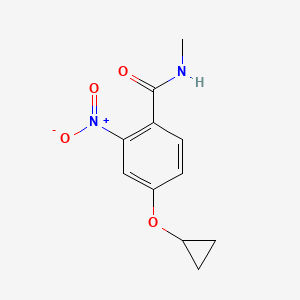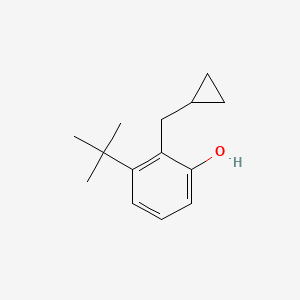
3-Tert-butyl-2-(cyclopropylmethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Tert-butyl-2-(cyclopropylmethyl)phenol is an organic compound with the molecular formula C14H20O It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with tert-butyl and cyclopropylmethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-2-(cyclopropylmethyl)phenol typically involves the alkylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where phenol reacts with tert-butyl chloride and cyclopropylmethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar alkylation reactions but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
3-Tert-butyl-2-(cyclopropylmethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated phenol derivatives.
科学的研究の応用
3-Tert-butyl-2-(cyclopropylmethyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 3-Tert-butyl-2-(cyclopropylmethyl)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, affecting their function. The tert-butyl and cyclopropylmethyl groups can influence the compound’s lipophilicity and membrane permeability, enhancing its ability to interact with cellular components.
類似化合物との比較
Similar Compounds
3-Tert-butylphenol: Lacks the cyclopropylmethyl group, making it less sterically hindered.
2-Cyclopropylmethylphenol: Lacks the tert-butyl group, affecting its hydrophobicity and reactivity.
4-Tert-butyl-2-(cyclopropylmethyl)phenol: Similar structure but with different substitution pattern on the benzene ring.
Uniqueness
3-Tert-butyl-2-(cyclopropylmethyl)phenol is unique due to the combination of tert-butyl and cyclopropylmethyl groups, which confer distinct steric and electronic properties
特性
分子式 |
C14H20O |
|---|---|
分子量 |
204.31 g/mol |
IUPAC名 |
3-tert-butyl-2-(cyclopropylmethyl)phenol |
InChI |
InChI=1S/C14H20O/c1-14(2,3)12-5-4-6-13(15)11(12)9-10-7-8-10/h4-6,10,15H,7-9H2,1-3H3 |
InChIキー |
NMFBSZMXDLZEIG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C(C(=CC=C1)O)CC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


